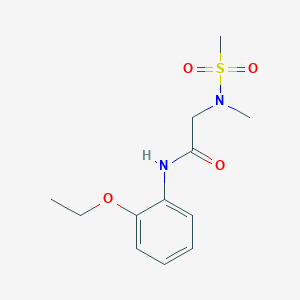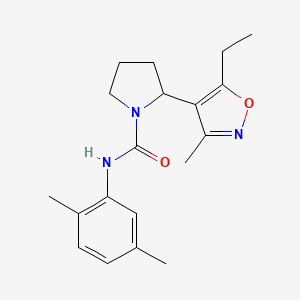![molecular formula C13H16N4O2 B4462494 ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B4462494.png)
ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate
Descripción general
Descripción
Ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate, also known as EAETA, is a triazole-based compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. EAETA is a synthetic compound that has been found to exhibit promising biological activities, including antimicrobial and anticancer properties. In
Mecanismo De Acción
The exact mechanism of action of ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in microbial and cancer cell growth and proliferation. Studies have shown that ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate inhibits the activity of enzymes such as DNA topoisomerase and dihydrofolate reductase, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate has been found to exhibit a range of biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate has also been shown to exhibit anti-inflammatory and antioxidant activities. Studies have also suggested that ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate may have potential as a neuroprotective agent, as it has been found to protect against oxidative stress-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate exhibits potent biological activities at relatively low concentrations, making it a cost-effective compound for use in screening assays.
However, one of the limitations of ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate is its low solubility in water, which can make it difficult to work with in certain experimental conditions. Additionally, the exact mechanism of action of ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate is not fully understood, which can make it challenging to design experiments that target specific pathways or enzymes.
Direcciones Futuras
There are several potential future directions for research on ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate. One area of interest is the development of ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate derivatives with improved solubility and bioavailability. Another area of research is the identification of the specific enzymes and pathways targeted by ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate, which could lead to the development of more targeted and effective therapeutic agents.
Additionally, further studies are needed to fully understand the potential neuroprotective effects of ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate, as well as its potential applications in other areas of medicine, such as cardiovascular disease and diabetes.
In conclusion, ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate is a promising compound with potential applications in drug discovery and development. Further research is needed to fully understand its mechanism of action and potential therapeutic uses, but the current evidence suggests that it may have significant antimicrobial and anticancer properties, as well as potential as a neuroprotective agent.
Aplicaciones Científicas De Investigación
Ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate has been the subject of numerous scientific studies due to its potential applications in drug discovery and development. One of the most promising areas of research is the use of ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate as an antimicrobial agent. Studies have shown that ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate exhibits potent antibacterial and antifungal activities against a wide range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Another area of research is the use of ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate as an anticancer agent. Studies have shown that ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer therapeutic agent.
Propiedades
IUPAC Name |
ethyl 2-[5-(anilinomethyl)-1H-1,2,4-triazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-2-19-13(18)8-11-15-12(17-16-11)9-14-10-6-4-3-5-7-10/h3-7,14H,2,8-9H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKJHDLKMXHJJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=N1)CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B4462411.png)



![N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B4462431.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B4462438.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4462445.png)
![N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)valine](/img/structure/B4462456.png)
![5-methyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B4462457.png)
![N-(2-methoxyphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4462458.png)
![6-(4-methylphenyl)-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B4462469.png)

![1-methyl-4-({4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}sulfonyl)piperazine](/img/structure/B4462481.png)
![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B4462495.png)